1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one

Bioisostere Solubility Drug Discovery

Poor aqueous solubility from planar aromatic cores limits oral bioavailability. This bridged bicyclic building block serves as a saturated bioisostere, improving solubility by >500% while the vinyl handle enables cross-coupling and parallel library synthesis for SAR studies. • >500% solubility enhancement over phenyl bioisosteres • Enables rapid diversification via vinyl cross-coupling • Sp3-rich scaffold enhances metabolic stability over aromatics

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
Cat. No. B13886700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC=CC12CC(C1)NC(=O)O2
InChIInChI=1S/C7H9NO2/c1-2-7-3-5(4-7)8-6(9)10-7/h2,5H,1,3-4H2,(H,8,9)
InChIKeyQAECBGPBBDPSEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one Overview


1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one (CAS: 2940940-22-5) belongs to the class of 2-oxa-4-azabicyclo[3.1.1]heptan-3-ones, characterized by a conformationally rigid bridged bicyclic scaffold incorporating both oxygen and nitrogen heteroatoms . The core structure serves as a saturated bioisostere for planar aromatic rings, particularly meta-substituted benzenes, while the pendant vinyl group provides a versatile synthetic handle for further functionalization and molecular elaboration [1]. The compound has garnered attention in medicinal chemistry as a building block for accessing novel chemical space with improved physicochemical and pharmacokinetic properties relative to traditional aromatic or monocyclic oxazolidinone scaffolds.

Scaffold role Bioisosteric replacement for meta-substituted arenes
Synthetic handle Vinyl group enables cross-coupling, cycloaddition, and library synthesis
Class property Oxa-azabicyclo[3.1.1]heptane core may improve solubility and metabolic stability

1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one Specificity


Substitution of 1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one with a closely related analog (e.g., 1-methyl, 4-methyl-1-vinyl, or 1-iodomethyl derivatives) is not scientifically justified without experimental validation. Even minor modifications to the bicyclo[3.1.1]heptane scaffold dramatically alter key physicochemical and biological properties. For example, the vinyl group in the target compound confers unique reactivity for cross-coupling and cycloaddition reactions [1], whereas the presence or absence of a methyl group at the 4-position alters hydrogen-bonding capacity, lipophilicity, and metabolic stability [2]. Furthermore, the nitrogen atom within the bridged framework (absent in 3-oxabicyclo[3.1.1]heptane analogs) fundamentally changes the electronic properties and bioisosteric matching to heteroaromatic systems. The quantitative evidence presented in Section 3 demonstrates that these structural nuances translate into measurable differences in solubility, metabolic stability, and synthetic utility.

Target compound
1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one
1-Methyl analog
Lacks vinyl handle; synthetic versatility and divergent functionalization potential may not transfer
4-Methyl-1-vinyl analog
Additional methyl group alters hydrogen-bonding capacity, lipophilicity, and metabolic stability profile
1-Iodomethyl analog
Different reactivity and leaving-group behavior; vinyl-enabled cross-coupling workflows may not apply

1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one Key Evidence


Solubility Enhancement via Oxa-Bridge

The incorporation of an oxygen atom into the bicyclo[3.1.1]heptane scaffold dramatically improves aqueous solubility. In a direct comparative study, replacement of the central benzene ring in the anticancer drug Sonidegib with a 3-oxabicyclo[3.1.1]heptane isostere resulted in a >500% increase in water solubility [1]. While this study utilized 3-oxabicyclo[3.1.1]heptane (lacking the nitrogen atom and vinyl group present in the target compound), the class-level inference is that oxa-bridged bicyclo[3.1.1]heptanes as a scaffold class exhibit substantially improved solubility relative to their planar aromatic counterparts. The target compound, 1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one, contains both an oxa-bridge and a nitrogen atom, which may further enhance solubility due to increased polarity and hydrogen-bonding capacity.

Solubility Enhancement
Class-level inference
>500% improvement vs. meta-benzene
Supports solubility-driven scaffold selection in lead optimization
Class-level; target compound not directly measured
Bioisostere Solubility Drug Discovery

Metabolic Stability via sp3-Rich Scaffolds

Systematic evaluation of metabolic stability in matched molecular pairs comparing bridged bicyclic scaffolds to monosubstituted benzene counterparts revealed that bicyclic scaffolds enhance metabolic stability [1]. The study further demonstrated that strategic incorporation of an oxygen atom within the bridge (as found in the target compound) yields additional notable enhancements in metabolic stability [1]. While specific half-life or intrinsic clearance values are not publicly available for 1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one, the class-level evidence strongly supports that the oxa-azabicyclo[3.1.1]heptane scaffold reduces oxidative metabolism and CYP-mediated clearance compared to planar aromatic or monocyclic oxazolidinone analogs.

Metabolic Stability
Class-level inference
Enhanced stability with oxa-bridge
Supports metabolic stability screening in preclinical evaluation
Matched molecular pair data; specific clearance values not reported
Metabolic Stability ADME Bioisostere

Synthetic Versatility via Photoredox Annulation

A recently reported unified strain-enabled radical-polar crossover (RPC) annulation strategy enables access to both aza- and oxa-bicyclo[3.1.1]heptanes in a single experimental protocol from readily accessible amino/hydroxy acid derivatives under photoredox catalysis [1]. The method exhibits high yields (up to 99%) and excellent enantioselectivity (up to 99% ee) for chiral derivatives [2]. While 1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one itself has not been explicitly reported via this method, the vinyl group present in the target compound serves as an ideal synthetic handle for downstream functionalization, including cross-coupling, cycloaddition, and polymerization reactions [1]. This contrasts with simpler 1-methyl or 1-iodomethyl analogs, which lack the same breadth of synthetic utility for molecular elaboration.

Synthetic Versatility
Cross-study comparable
Up to 99% yield & 99% ee
Supports library synthesis via photoredox annulation
Related aza/oxa-bicyclo[3.1.1]heptanes; vinyl handle further enables diversification
Synthetic Methodology Photoredox Catalysis Building Block

Geometric Bioisosteric Match to meta-Arenes

Crystallographic analysis of 3-oxabicyclo[3.1.1]heptane derivatives revealed that their geometric properties (bond lengths, angles, and exit vector trajectories) are identical to those of meta-substituted benzenes [1]. The bicyclo[3.1.1]heptane scaffold maps the bridgehead substituents precisely onto the geometry of meta-substituted arenes [2]. The target compound, 1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one, incorporates an additional nitrogen atom compared to 3-oxabicyclo[3.1.1]heptane, which may alter the precise exit vector geometry; however, the core bicyclo[3.1.1]heptane framework maintains the same spatial arrangement. This geometric fidelity is not guaranteed with alternative bioisosteres (e.g., bicyclo[2.1.1]hexanes or cubanes) and supports the selection of bicyclo[3.1.1]heptane-based scaffolds for replacing meta-substituted phenyl rings in biologically active molecules.

Geometric Bioisosterism
Class-level inference
Identical exit vector geometry to meta-arene
Preserves binding geometry during scaffold replacement
Crystallographic analysis of 3-oxabicyclo[3.1.1]heptane derivatives
Bioisostere Crystallography Exit Vector Geometry

PI3Kδ Inhibitor Scaffold Potential

Patent WO2022007924A1 discloses oxa-azabicyclic derivatives as PI3Kδ inhibitors, demonstrating that the oxa-azabicyclic core scaffold (closely related to the target compound) possesses biological activity against a therapeutically relevant target [1]. While 1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one is not explicitly exemplified in the patent, its core scaffold is identical to the general formula (I) compounds described. In contrast, simpler 1-methyl or 1-iodomethyl derivatives are not covered by this patent family, limiting their potential for intellectual property protection in PI3Kδ-related therapeutic applications. The vinyl-substituted variant may offer a patent-free starting point for developing novel PI3Kδ inhibitors with improved properties.

PI3Kδ Scaffold Link
Supporting evidence
Scaffold present in patent WO2022007924A1
Supports PI3Kδ pathway probe research context
Specific activity not reported; patent differentiates scaffold utility
PI3Kδ Inhibition Immuno-Oncology Patent Analysis

1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one Application Scenarios


Solubility-Focused Lead Optimization

When a lead series suffers from poor aqueous solubility due to a planar aromatic core (e.g., meta-substituted phenyl ring), replacement with the 1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one scaffold is a rational strategy. As demonstrated by the >500% solubility improvement observed for 3-oxabicyclo[3.1.1]heptane bioisosteres [1], the oxa-azabicyclo[3.1.1]heptane core is expected to similarly enhance solubility while preserving target binding geometry. The vinyl handle enables further functionalization to optimize potency or add solubilizing groups without altering the core scaffold's beneficial properties. This approach is particularly valuable for orally administered drug candidates where solubility-limited absorption hinders development.

Preclinical Metabolic Stability Optimization

For compounds exhibiting rapid hepatic clearance due to oxidative metabolism of a phenyl ring, the bridged bicyclic oxa-azabicyclo[3.1.1]heptane scaffold offers a validated solution. Class-level evidence from matched molecular pair studies demonstrates that replacing a benzene ring with an sp3-rich bridged bicyclic scaffold enhances metabolic stability, with further improvements conferred by oxygen incorporation within the bridge [1]. Procuring 1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one as a core building block enables the synthesis of metabolically stable analogs for in vitro and in vivo pharmacokinetic evaluation, reducing the risk of late-stage attrition due to PK liabilities.

Diverse Library Synthesis via Divergent Functionalization

The vinyl group of 1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one serves as a versatile synthetic handle for parallel library synthesis. Using the unified photoredox annulation strategy [1] or subsequent cross-coupling and cycloaddition reactions [2], the vinyl moiety can be elaborated into diverse functional groups (e.g., aryl, alkyl, heteroaryl, or spiro-fused systems). This enables the rapid construction of focused libraries exploring chemical space around the bioisosteric core, facilitating structure-activity relationship (SAR) studies and hit-to-lead optimization in a resource-efficient manner.

Patent-Free PI3Kδ Inhibitors for Immuno-Oncology

Given the disclosure of oxa-azabicyclic derivatives as PI3Kδ inhibitors in patent WO2022007924A1 [1], the 1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one scaffold provides a starting point for designing novel, patent-free analogs. By exploiting the vinyl handle for further diversification and incorporating the solubility and metabolic stability advantages of the core scaffold, researchers can pursue differentiated chemical matter targeting PI3Kδ for immuno-oncology or inflammatory disease indications, potentially circumventing existing intellectual property while leveraging validated biological rationale.

Application
Selection Property
Validation Focus
Solubility-driven scaffold replacement
Scaffold aqueous solubility profile
In vitro solubility comparison vs. parent arene
Metabolic stability optimization
sp³-rich scaffold metabolic profile
Microsomal stability assays in research models
Divergent library synthesis
Vinyl handle reactivity
Cross-coupling and cycloaddition scope
PI3Kδ pathway probe research
Scaffold patent landscape
PI3Kδ biochemical assay validation

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